(3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one
Description
(3R,4S,5R,6R)-3,4,5-Tribenzyloxy-6-methyl-tetrahydropyran-2-one is a chiral lactone derivative characterized by a tetrahydropyran-2-one core substituted with three benzyloxy groups at positions 3, 4, and 5 and a methyl group at position 5. This compound serves as a critical intermediate in organic synthesis, particularly in carbohydrate chemistry and the preparation of glycosidase inhibitors or glycoconjugates. The benzyloxy groups act as protective moieties for hydroxyl functionalities, enabling selective deprotection under hydrogenolysis conditions (e.g., Pd/C, H₂) . Its lactone ring (2-one) enhances electrophilicity, making it reactive toward nucleophilic agents like amines or alcohols for ring-opening reactions.
Properties
IUPAC Name |
6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYGYRKFMUHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of (3R,4S,5R,6R)-3,4,5-Tribenzyloxy-6-methyl-tetrahydropyran-2-one
General Synthetic Strategy
The synthesis of This compound typically involves:
- Starting from a suitably protected sugar or sugar lactone precursor, such as D-gluconic acid derivatives or tetrahydropyranone intermediates.
- Selective benzylation of hydroxyl groups to install benzyloxy substituents at positions 3, 4, and 5.
- Introduction of the methyl substituent at C-6 via reduction or alkylation strategies.
- Formation of the lactone ring (pyran-2-one) through intramolecular cyclization.
The stereochemical configuration is preserved throughout the synthesis by appropriate choice of protecting groups and reaction conditions.
Specific Synthetic Routes
Route 1: From D-Gluconic Acid Derivatives
- Starting Material: D-Gluconic acid or its lactone form.
- Protection: Hydroxyl groups at positions 3, 4, and 5 are protected by benzylation using benzyl bromide or benzyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate).
- Methyl Introduction: The 6-position methyl group is introduced either by selective methylation of the corresponding hydroxyl or by using a 6-deoxy precursor.
- Cyclization: The formation of the tetrahydropyran-2-one ring is achieved by lactonization under acidic or dehydrating conditions.
- Purification: The product is purified by chromatography and characterized by NMR and mass spectrometry.
This method is supported by the molecular formula and stereochemical data available on PubChem (CID 76286534), which lists the compound as D-Gluconic acid, 6-deoxy-2,3,4-tris-O-(phenylmethyl)-, delta-lactone.
Route 2: Benzylation of Tetrahydropyranone Intermediates
- Starting Material: A tetrahydropyran-2-one intermediate bearing free hydroxyl groups at positions 3, 4, and 5.
- Benzylation: Treatment with benzyl bromide in the presence of a base to selectively convert hydroxyl groups to benzyloxy ethers.
- Methylation: Introduction of the methyl substituent at C-6 can be performed prior or post benzylation depending on the synthetic design.
- Stereochemical Control: Use of chiral catalysts or starting materials ensures retention of the (3R,4S,5R,6R) stereochemistry.
- Final Steps: Purification and crystallization yield the target compound.
Route 3: Multi-step Synthesis via Protecting Group Strategies
- Hydroxyl groups are initially protected with temporary protecting groups (e.g., acetyl or silyl ethers).
- Selective deprotection at positions 3, 4, and 5 followed by benzylation.
- Introduction of methyl group via nucleophilic substitution or reduction.
- Final deprotection and lactonization to afford the target compound.
This route allows flexibility in the synthesis and has been used in related pyranose derivative syntheses.
Data Table: Summary of Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material selection | D-Gluconic acid derivatives or tetrahydropyranones | Chiral purity critical |
| 2 | Protection of hydroxyl groups | Benzyl bromide, base (NaH, K2CO3) | Selective benzylation at positions 3,4,5 |
| 3 | Introduction of methyl group | Methyl iodide, reductive methods, or use of 6-deoxy precursors | Position 6 methylation |
| 4 | Lactonization/cyclization | Acidic conditions or dehydrating agents | Formation of tetrahydropyran-2-one ring |
| 5 | Purification | Chromatography, recrystallization | Confirm stereochemistry by NMR, MS |
Research Findings and Analysis
- The stereochemical integrity of the compound is maintained through careful choice of protecting groups and reaction conditions, as the (3R,4S,5R,6R) configuration is essential for biological activity and synthetic utility.
- Benzylation is the preferred method for protecting hydroxyl groups due to the stability of benzyloxy ethers and ease of removal if needed.
- The methyl group at C-6 can be introduced via selective methylation or by starting from 6-deoxy sugar analogs, which simplifies the synthetic route.
- Lactonization to form the tetrahydropyran-2-one ring is typically achieved under mild acidic conditions to avoid epimerization or decomposition.
- Purification techniques such as chromatography are necessary to isolate the pure stereoisomer, and characterization by NMR confirms the stereochemical assignments.
The preparation of This compound is accomplished through multi-step synthetic routes starting from sugar derivatives or tetrahydropyranone intermediates. Key steps include selective benzylation of hydroxyl groups, introduction of a methyl substituent at C-6, and lactonization to form the pyran-2-one ring. Maintaining stereochemical fidelity is crucial and achieved by using chiral precursors and controlled reaction conditions. The compound's synthesis is well-documented in the literature and patents, providing a solid foundation for further applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one involves its interaction with specific molecular targets. The benzyloxy groups and the tetrahydropyran ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Benzyloxy-Substituted Pyran Derivatives
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol (CAS 4132-28-9)
- Structure : Differs by replacing the lactone (2-one) with a hydroxyl group at position 2 and a benzyloxymethyl substituent at position 6.
- Properties : The hydroxyl group increases polarity, reducing lipophilicity (logP ~3.2) compared to the lactone (logP ~4.5). Stability under acidic conditions is lower due to the absence of a lactone ring .
- Applications : Used in glycosylation reactions but requires additional protection steps for the hydroxyl group.
- (2R,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(((2R,3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-ol (CAS 615564-31-3) Structure: A dimeric benzyloxy-protected pyran with interglycosidic linkages. Properties: Higher molecular weight (973.15 g/mol) and steric hindrance limit solubility in nonpolar solvents. The absence of a lactone reduces electrophilicity, making it less reactive in ring-opening reactions .
Trimethylsilyl (TMS)-Protected Analogs
- (3R,4S,5R,6R)-3,4,5-Tris(trimethylsilyloxy)-6-((trimethylsilyloxy)methyl)tetrahydro-2H-pyran-2-one (CAS 32384-65-9)
- Structure : Replaces benzyloxy groups with trimethylsilyl (TMS) ethers.
- Properties : TMS groups increase lipophilicity (logP ~5.8) and confer stability under basic conditions. However, TMS ethers are acid-labile, limiting utility in acidic reaction environments .
- Applications : Widely used in silylation strategies for temporary hydroxyl protection in carbohydrate synthesis.
Methyl-Substituted Pyran Lactones
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol Hydrochloride Structure: Features an amino group at position 3 and hydroxyl groups, replacing benzyloxy substituents. Properties: Enhanced water solubility due to polar amino and hydroxyl groups. The absence of benzyl ethers eliminates the need for hydrogenolysis, simplifying deprotection steps .
Comparative Data Table
Key Research Findings
- Reactivity : The lactone in the target compound undergoes nucleophilic ring-opening with amines (e.g., to form amides) or alcohols, a reaction less feasible in hydroxyl-substituted analogs like CAS 4132-28-9 .
- Deprotection Efficiency: Benzyloxy groups in the target compound are cleaved via hydrogenolysis, whereas TMS groups in analogs like CAS 32384-65-9 require acidic conditions (e.g., TFA), offering orthogonal protection strategies .
- Biological Relevance: Methyl and benzyloxy substituents enhance blood-brain barrier permeability compared to polar analogs like amino/hydroxyl derivatives .
Biological Activity
(3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one is a complex organic compound with significant potential in various biological applications. Its unique structural characteristics, including a tetrahydropyran ring and multiple benzyloxy substituents, contribute to its reactivity and biological interactions.
- Molecular Formula : C34H36O6
- Molecular Weight : 540.65 g/mol
- CAS Number : 4132-28-9
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The tetrahydropyran ring and benzyloxy groups facilitate binding to molecular targets, influencing various biochemical pathways. Research indicates that it may modulate enzyme activity, which can be critical in drug discovery and development.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on several enzymes:
- Cholinesterase Inhibition : This compound has shown potential as a cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, indicating a capacity to scavenge free radicals and reduce oxidative stress in cellular models.
Antimicrobial Properties
Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Case Studies
-
Neuroprotective Effects
- A study investigated the neuroprotective effects of this compound in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function at certain concentrations.
-
Antimicrobial Efficacy
- In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2R,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyran | Structure | Moderate cholinesterase inhibition |
| (3R,4S,5R,6R)-1,1-Dichloro-3,4,5,7-tetrakis(benzyloxy)heptane-2,6-diol | Structure | Antimicrobial properties |
Q & A
Basic: What are the key steps for synthesizing (3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one with high stereochemical fidelity?
Answer:
The synthesis typically involves:
Sugar Precursor Functionalization : Start with a tetrahydropyran core (e.g., a protected sugar derivative) and introduce benzyloxy groups via selective acylation or alkylation. For example, pentaacylation of a precursor followed by Lewis acid-catalyzed displacement (e.g., BF₃·Et₂O) with benzyl alcohol derivatives ensures regioselectivity .
Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to enforce the (3R,4S,5R,6R) configuration. Polar solvents (e.g., CH₂Cl₂) and low temperatures (−20°C to 0°C) minimize epimerization during benzyloxy group introduction .
Final Cyclization : Acid-mediated lactonization (e.g., HCl in MeOH) closes the tetrahydropyran ring while retaining stereochemistry.
Validation : Monitor intermediate stereochemistry via [¹³C NMR] and [optical rotation] to confirm retention of configuration .
Basic: How can researchers ensure purity and structural integrity during purification?
Answer:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (10–40%) to separate diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiopure fractions.
- Analytical Confirmation : Validate purity (>95%) via:
- HPLC-MS : Quantify impurities and confirm molecular weight.
- 2D NMR (COSY, HSQC) : Assign all protons and carbons, ensuring no residual protecting groups (e.g., acetyl) remain .
Advanced: What mechanistic insights explain contradictory yields in benzyloxy-group introduction under similar conditions?
Answer:
Contradictions arise from:
- Steric Effects : Bulky benzyloxy substituents at C3/C4 hinder nucleophilic displacement at C5/C6, reducing yields. Smaller groups (e.g., methyl) improve reactivity .
- Catalyst Choice : Lewis acids like SnCl₄ vs. BF₃·Et₂O alter transition-state geometry. For example, BF₃·Et₂O stabilizes carbocation intermediates, favoring retention of configuration .
- Solvent Polarity : Low-polarity solvents (toluene) favor SN1 pathways, risking racemization, while polar aprotic solvents (DMF) promote SN2 mechanisms with inversion .
Resolution : Optimize using a design of experiments (DoE) approach, varying catalysts, solvents, and temperatures .
Advanced: How can researchers study the compound’s interactions with carbohydrate-processing enzymes?
Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes like glycosyltransferases. Focus on hydrogen bonding between benzyloxy groups and active-site residues (e.g., Asp/Glu) .
- Kinetic Assays : Measure inhibition constants (Ki) via fluorescence polarization with labeled substrates (e.g., UDP-glucose analogs).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions from hydrophobic benzyl groups .
Data Interpretation : Correlate computational predictions with experimental Ki values to validate binding modes.
Advanced: What strategies address challenges in stereochemical analysis of the tribenzyloxy configuration?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation (hexane/EtOAc).
- NOESY NMR : Identify spatial proximity between H3/H4 and benzyloxy protons to confirm relative stereochemistry .
- Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-calculated models to assign R/S configurations .
Pitfalls : Dynamic rotation of benzyl groups can obscure NOE signals; use low-temperature NMR (−40°C) to reduce motion .
Advanced: How do structural modifications (e.g., methyl vs. benzyloxy groups) impact biological activity?
Answer:
- Methyl Substituents : Increase metabolic stability but reduce binding affinity due to weaker hydrophobic interactions.
- Benzyloxy Groups : Enhance enzyme inhibition (e.g., IC₅₀ < 1 µM for glycosidases) via π-stacking with aromatic residues (e.g., Tyr in active sites) .
Case Study : Replacing C6-methyl with hydroxymethyl (e.g., in analog GB50362) improved solubility but decreased target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
